molecular formula C11H13F3N2OS B14587153 N-(2-Hydroxyethyl)-N'-(2,2,2-trifluoro-1-phenylethyl)thiourea CAS No. 61290-53-7

N-(2-Hydroxyethyl)-N'-(2,2,2-trifluoro-1-phenylethyl)thiourea

Katalognummer: B14587153
CAS-Nummer: 61290-53-7
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: RFPCZXJYDFQOKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a hydroxyethyl group and a trifluorophenylethyl group attached to the thiourea moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea typically involves the reaction of 2-hydroxyethylamine with 2,2,2-trifluoro-1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea involves its interaction with specific molecular targets. The trifluorophenylethyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxyethyl group may facilitate its solubility and cellular uptake. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Hydroxyethyl)-N’-(phenylethyl)thiourea: Lacks the trifluoro group, which may affect its binding properties and biological activity.

    N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoroethyl)thiourea: Lacks the phenyl group, which may influence its hydrophobic interactions and overall efficacy.

Uniqueness

N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea is unique due to the presence of both the trifluorophenylethyl and hydroxyethyl groups, which confer distinct physicochemical properties and biological activities. The trifluoro group enhances its metabolic stability and binding affinity, while the hydroxyethyl group improves its solubility and bioavailability.

Eigenschaften

CAS-Nummer

61290-53-7

Molekularformel

C11H13F3N2OS

Molekulargewicht

278.30 g/mol

IUPAC-Name

1-(2-hydroxyethyl)-3-(2,2,2-trifluoro-1-phenylethyl)thiourea

InChI

InChI=1S/C11H13F3N2OS/c12-11(13,14)9(8-4-2-1-3-5-8)16-10(18)15-6-7-17/h1-5,9,17H,6-7H2,(H2,15,16,18)

InChI-Schlüssel

RFPCZXJYDFQOKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(F)(F)F)NC(=S)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.